Bis(4-dimethylaminophenyl)amine hydrochloride
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Overview
Description
Bis(4-dimethylaminophenyl)amine hydrochloride is an organic compound with the molecular formula C16H22ClN3. It is a derivative of bis(4-dimethylaminophenyl)amine, where the amine group is protonated to form the hydrochloride salt. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-dimethylaminophenyl)amine hydrochloride typically involves the reaction of 4-dimethylaminobenzaldehyde with dimethylamine in the presence of a reducing agent. The reaction conditions often include an inert atmosphere and controlled temperature to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to maintain consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Bis(4-dimethylaminophenyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to form leuco compounds.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Leuco compounds.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Bis(4-dimethylaminophenyl)amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of dyes and pigments.
Biology: Employed in biochemical assays and as a staining agent for microscopy.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of electronic materials, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of bis(4-dimethylaminophenyl)amine hydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The compound can act as an electron donor or acceptor, facilitating redox reactions and influencing cellular processes. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.
Comparison with Similar Compounds
Similar Compounds
Bis(4-dimethylaminophenyl)amine: The parent compound without the hydrochloride group.
N,N-Dimethylaniline: A structurally related compound with similar electronic properties.
4-Dimethylaminobenzaldehyde: A precursor in the synthesis of bis(4-dimethylaminophenyl)amine hydrochloride.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and solubility properties. Its hydrochloride form enhances its stability and solubility in aqueous solutions, making it more versatile for various applications compared to its non-salt counterparts.
Properties
Molecular Formula |
C16H22ClN3 |
---|---|
Molecular Weight |
291.82 g/mol |
IUPAC Name |
1-N-[4-(dimethylamino)phenyl]-4-N,4-N-dimethylbenzene-1,4-diamine;hydrochloride |
InChI |
InChI=1S/C16H21N3.ClH/c1-18(2)15-9-5-13(6-10-15)17-14-7-11-16(12-8-14)19(3)4;/h5-12,17H,1-4H3;1H |
InChI Key |
ZAHVATMSLRZLLK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)N(C)C.Cl |
Origin of Product |
United States |
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